molecular formula C9H5BrF3N B3038082 2-Bromo-5-(trifluoromethyl)phenylacetonitrile CAS No. 732306-26-2

2-Bromo-5-(trifluoromethyl)phenylacetonitrile

Cat. No.: B3038082
CAS No.: 732306-26-2
M. Wt: 264.04 g/mol
InChI Key: BUPMKGVGKPGMOB-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula C9H5BrF3N. It is a solid powder at room temperature and is known for its use in various chemical reactions and applications. The compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile typically involves the bromination of 5-(trifluoromethyl)phenylacetonitrile. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: 2-Amino-5-(trifluoromethyl)phenylacetonitrile, 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile.

    Reduction: 2-Bromo-5-(trifluoromethyl)phenylacetamide, 2-Bromo-5-(trifluoromethyl)benzaldehyde.

    Oxidation: 2-Bromo-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)phenylacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
  • 4-(Trifluoromethyl)phenylacetonitrile
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-5-(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. The presence of both electron-withdrawing groups (bromine and trifluoromethyl) can significantly affect the compound’s chemical properties and its behavior in various reactions .

Properties

IUPAC Name

2-[2-bromo-5-(trifluoromethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPMKGVGKPGMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993957
Record name [2-Bromo-5-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732306-26-2
Record name [2-Bromo-5-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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